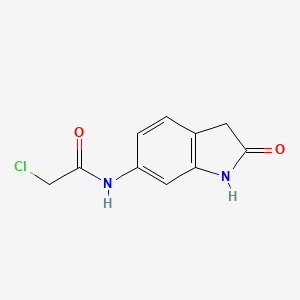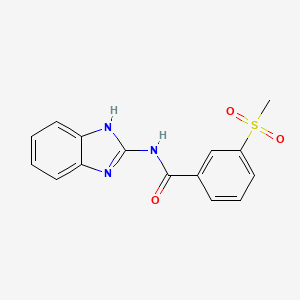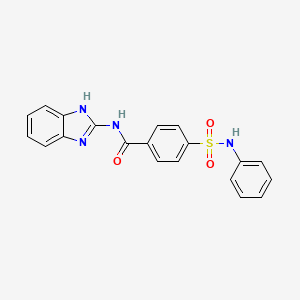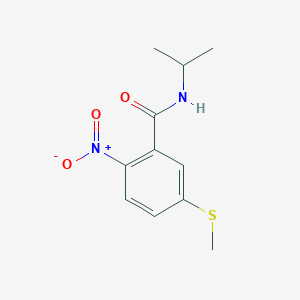
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide, also known as MOPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC belongs to the class of pyridazine derivatives and has been found to exhibit potent biological activity against various diseases.
Wirkmechanismus
The mechanism of action of 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide involves its ability to inhibit the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to modulate various signaling pathways involved in cell survival and apoptosis.
Biochemical and physiological effects:
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been found to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments is its potent biological activity and specificity towards certain enzymes and signaling pathways. However, the limitations of using 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide in lab experiments include its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
Future research on 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide could focus on developing more efficient and selective synthesis methods, investigating its potential therapeutic applications in other diseases, and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its biological activity and to identify potential biomarkers for patient stratification.
Synthesemethoden
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-6-methyl-3-nitropyridazine with pyridine-3-carboxaldehyde in the presence of a reducing agent, followed by the reaction with phenyl hydrazine and subsequent cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Studies have shown that 6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-13-10-16(23)17(21-22(13)15-7-3-2-4-8-15)18(24)20-12-14-6-5-9-19-11-14/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPMWWURQYBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)
![5-tert-butyl-2-[(3-methylphenyl)methyl]-N-[3-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7480769.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)
![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)

![N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7480811.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)



![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)
